N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a highly pure zwitterionic Good's buffer with a pKa of 6.88 at 25°C, providing an effective buffering range of pH 6.1 to 7.5 . As a core component in biochemical formulations, ACES is structurally characterized by its acetamido and ethanesulfonic acid groups, which confer high water solubility and distinct metal-interaction profiles. In industrial and laboratory procurement, ACES is primarily sourced for discontinuous polyacrylamide gel electrophoresis (SDS-PAGE), isoelectric focusing (IEF), and metalloprotein assays where precise control over ionic strength, counterion presence, and transition metal availability is strictly required [1].
Effective buffering in pH 6.1–7.5, covering physiological and mildly acidic workflows.
Low UV absorbance in 260–280 nm range supports nucleic acid and protein quantification.
No detectable complexation with Ca(II) and Mg(II), suitable for alkaline-earth-dependent assays.
Procurement substitution of ACES with closely related Good's buffers often leads to process failure due to mismatched solubility and metal-binding profiles. While PIPES shares a nearly identical pKa (6.80), its free acid form is notoriously insoluble in water, forcing the introduction of sodium hydroxide (NaOH) for dissolution—a critical flaw for sodium-sensitive assays . Conversely, substituting ACES with MOPS eliminates metal binding entirely, destabilizing assays that rely on controlled transition metal buffering. Using ADA instead introduces aggressive metal chelation that can strip essential cofactors from metalloenzymes. ACES is required when a workflow demands high free-acid solubility combined with moderate, calibrated Cu(II) complexation [1].
A major procurement differentiator for ACES is its handling efficiency and high aqueous solubility in its free acid form. ACES readily dissolves in water up to 0.22 M at 0°C and maintains clear 0.1 M solutions at 20°C [1]. In stark contrast, the free acid of PIPES (which shares a similar pKa) is practically insoluble in water due to strong intermolecular hydrogen bonding, requiring the addition of alkali (typically NaOH) to achieve functional concentrations . This makes ACES the mandatory choice for formulating buffers where the introduction of sodium or potassium counterions would interfere with downstream electrochemical or biological activity.
| Evidence Dimension | Aqueous solubility of the free acid form |
| Target Compound Data | ACES: Soluble up to 0.22 M (0°C) without alkali |
| Comparator Or Baseline | PIPES: Insoluble in water without NaOH addition |
| Quantified Difference | ACES allows 100% alkali-free dissolution at standard working concentrations (0.1 M - 0.2 M) |
| Conditions | Aqueous solution at 0°C - 20°C |
Eliminates the need for forced alkali addition during buffer preparation, protecting sodium-sensitive assays and streamlining manufacturing workflows.
Unlike buffers designed to be entirely inert, ACES exhibits a specific, moderate binding affinity for transition metals like Cu(II), forming a 1:1 complex with a stability constant (log K) of 5.46 [1]. This moderate binding is a critical functional asset. If MOPS is used, its negligible metal binding fails to control free Cu(II) concentrations in solution. If ADA is used, its strong chelation aggressively strips metal ions from weak biological binding sites. ACES acts as a 'weak competitor ligand,' allowing researchers to accurately determine the affinity constants of strong metalloprotein ligands by deliberately lowering the availability of free metal ions without completely sequestering them [1].
| Evidence Dimension | Cu(II) binding stability constant (log K) |
| Target Compound Data | ACES: log K = 5.46 (moderate binding) |
| Comparator Or Baseline | MOPS (negligible binding) and ADA (strong chelation) |
| Quantified Difference | ACES provides an intermediate metal-buffering capacity that stabilizes free Cu(II) without outcompeting primary biological ligands |
| Conditions | 25°C, 0.15 M ionic strength (NaNO3), potentiometric titration |
Enables the precise calculation of metalloprotein binding affinities by acting as a calibrated background competitor ligand.
The temperature dependence of a buffer's pKa (dpKa/dT) dictates how much the pH shifts during processes that generate heat, such as electrophoresis. ACES has a dpKa/dT of -0.020 / °C . While this makes it more temperature-sensitive than PIPES (-0.0085 / °C), it is significantly more stable than the widely used Tris buffer, which suffers from a severe temperature coefficient of -0.028 / °C . In discontinuous SDS-PAGE and isoelectric focusing, the moderate thermal pH drift of ACES provides a predictable and controlled environment during Joule heating, preventing the extreme pH fluctuations that cause band smearing in Tris-only systems.
| Evidence Dimension | Temperature coefficient of pKa (dpKa/dT) |
| Target Compound Data | ACES: -0.020 / °C |
| Comparator Or Baseline | Tris buffer: -0.028 / °C |
| Quantified Difference | ACES exhibits ~28% less temperature-induced pH drift compared to Tris |
| Conditions | Standard aqueous buffer solutions during thermal cycling or Joule heating |
Prevents extreme pH shifts during electrophoretic heating, ensuring sharper band resolution and higher reproducibility than Tris.
For downstream analytical workflows, buffer optical clarity is paramount. ACES buffer exhibits exceptionally low UV absorbance, with a 5% aqueous solution showing an absorbance of ≤ 0.02 at 280 nm [1]. Compared to complex organic buffers or crude biological media that absorb heavily in the UV range, ACES provides a near-transparent background. This optical inertness ensures that ACES does not interfere with the spectrophotometric quantification of proteins or nucleic acids, maximizing the signal-to-noise ratio during critical quality control and assay readouts.
| Evidence Dimension | UV Absorbance at 280 nm |
| Target Compound Data | ACES: Absorbance ≤ 0.02 (5% solution) |
| Comparator Or Baseline | Standard UV-absorbing biological media |
| Quantified Difference | Near-zero baseline interference at the critical 280 nm wavelength |
| Conditions | 5% aqueous solution, 280 nm wavelength |
Guarantees accurate, interference-free protein concentration measurements via UV spectrophotometry.
Because ACES free acid dissolves readily without the forced addition of NaOH (unlike PIPES), it is the optimal choice for preparing sodium-free or custom-counterion buffer systems required in sensitive electrochemical, cell culture, or ion-channel assays [1].
Due to its calibrated, moderate Cu(II) binding capacity, ACES is deployed as a weak competitor ligand in potentiometric and spectroscopic assays to determine the binding constants of strong metalloenzymes without completely stripping the metal ions from the system [2].
Leveraging its moderate dpKa/dT profile, ACES is utilized in electrophoretic running buffers and isoelectric focusing (IEF) to provide a more stable pH environment during Joule heating compared to Tris, ensuring sharper protein band resolution and higher assay reproducibility .